1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea is a complex organic compound that falls under the category of urea derivatives. It is characterized by its unique structure, which consists of two 1-benzyl-5-oxopyrrolidin-3-yl groups linked by a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
The compound can be synthesized through various chemical methods, and while specific commercial sources may not be readily available, it is typically produced in laboratory settings for research purposes. The synthesis and characterization of similar compounds have been documented in scientific literature, providing insights into its properties and applications.
1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea belongs to the class of ureas, which are organic compounds containing a carbonyl group (C=O) attached to two nitrogen atoms (N). Ureas are significant in pharmacology due to their diverse biological activities and roles in drug design.
The synthesis of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea can be achieved through several methods, typically involving multi-step organic reactions. One common approach involves the reaction of isocyanates with amines to form urea derivatives.
Technical Details:
The molecular structure of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea can be represented as follows:
This formula indicates that the compound contains:
The molecular weight of 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea is approximately 342.41 g/mol. Its structural features contribute to its biological activity and interaction with biological targets.
The compound can participate in various chemical reactions typical of urea derivatives, including:
Technical Details:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs with improved efficacy.
The mechanism of action for 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds similar to this urea derivative may exhibit effects such as inhibition of enzyme activity or modulation of receptor signaling pathways, which could lead to therapeutic outcomes in conditions like thrombosis or cancer.
1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea has potential applications in:
The urea bridge in 1,3-bis(1-benzyl-5-oxopyrrolidin-3-yl)urea (CAS: 1370593-69-3) is typically constructed via carbonyldiimidazole (CDI)-mediated coupling. This method involves reacting 1-benzyl-5-oxopyrrolidin-3-amine with CDI in anhydrous dichloromethane (DCM) to form an imidazole-carbamate intermediate. A second equivalent of the pyrrolidinone amine is then added, driving urea formation at 0–25°C. Optimization studies show that triethylamine (TEA) or diisopropylethylamine (DIPEA) bases enhance yields to 85–92% by scavenging HCl byproducts [1] [5]. Alternative reagents like phosgene or bis(trichloromethyl) carbonate offer cost benefits but require stringent temperature control (-30°C) to suppress oligomerization. Solvent screening reveals that polar aprotic solvents (e.g., THF, acetonitrile) improve solubility but reduce selectivity compared to DCM [5].
Table 1: Urea Formation Methods Compared
Coupling Agent | Solvent | Base | Temperature | Yield (%) |
---|---|---|---|---|
CDI | DCM | TEA | 0–25°C | 92 |
CDI | THF | DIPEA | 25°C | 87 |
Phosgene | Toluene | Pyridine | -30°C | 78 |
Triphosgene | DCM | TEA | -20°C | 81 |
The 5-oxopyrrolidin-3-yl precursors are synthesized via intramolecular Dieckmann condensation. Diethyl 2-(benzylamino)succinate undergoes base-catalyzed cyclization using NaH in toluene at 110°C, yielding ethyl 5-oxopyrrolidine-3-carboxylate. Hydrolysis with KOH/EtOH followed by acidification provides the carboxylic acid, which is converted to the amine precursor via Curtius rearrangement using diphenylphosphoryl azide (DPPA) [5] [7]. Microwave-assisted cyclization (150°C, 30 min) reduces reaction times by 80% versus conventional heating. Enzymatic desymmetrization with lipases (e.g., CAL-B) achieves enantiomeric excesses >95% when using prochiral diesters, enabling access to (R)- or (S)-enriched building blocks [7].
N-Benzylation of pyrrolidinone rings employs phase-transfer catalysts (PTCs) or Pd-catalyzed methods to control stereochemistry. Benzyl bromide reacts with 5-oxopyrrolidin-3-one under Maruoka catalyst (C2-symmetric ammonium salt) mediation, affording 1-benzyl derivatives with 88% ee in toluene/NaOH(aq) [5]. Alternatively, Pd(OAc)2/BINAP catalyzes the coupling of pyrrolidinone with benzyl chlorides at 60°C, achieving 94% ee but requiring inert conditions. Solvent effects are critical: ethereal solvents (MTBE) enhance enantioselectivity versus polar solvents like DMF. Recent advances use chiral benzylating agents derived from menthol to install enantiopure benzyl groups without metal catalysts [7].
The central urea linker enables diversification at C-3/C-3' positions:
Table 2: Post-Functionalization Derivatives
Derivative | CAS/ID | Modification Site | Key Reagent |
---|---|---|---|
1-(1-Benzyl-5-oxopyrrolidin-3-yl)-3-methylurea | CID 108876558 | Urea nitrogen | Methyl isocyanate |
tert-Butyl carbamate precursor | 2713439-69-9 | Amine | Di-tert-butyl dicarbonate |
4-Cyanobenzylderivative | CID 9952087 | Imidazole-alkyl | 4-Cyanobenzyl bromide |
Significance and Applications
1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea’s rigid C2-symmetric structure makes it a scaffold for protease inhibitors. The carbonyl groups mimic peptide bonds, while benzyl groups occupy hydrophobic pockets in enzymes like SARS-CoV-2 Mpro [4] [6]. Structure-activity studies show fluorinated benzyl variants improve target binding via H-bonding with Gln189 [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1